3-Bromo-4-(trifluoromethoxy)phenylisocyanate
Description
3-Bromo-4-(trifluoromethoxy)phenylisocyanate is a halogenated aromatic isocyanate characterized by a bromine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzene ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of ureas, carbamates, and other isocyanate-derived polymers or pharmaceuticals. Its synthesis typically involves the phosgenation of the corresponding amine precursor, 3-bromo-4-(trifluoromethoxy)aniline (CAS 191602-54-7), which is documented in safety data sheets . The trifluoromethoxy group enhances electron-withdrawing properties, influencing reactivity in nucleophilic addition reactions .
Properties
IUPAC Name |
2-bromo-4-isocyanato-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO2/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUPSJLZSIAEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-4-(trifluoromethoxy)phenylisocyanate typically involves the reaction of 3-Bromo-4-(trifluoromethoxy)aniline with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
3-Bromo-4-(trifluoromethoxy)phenylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form carbamic acids and carbamates.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Organic Synthesis
3-Bromo-4-(trifluoromethoxy)phenylisocyanate serves as an important intermediate in the synthesis of various biologically active compounds. It can be utilized to create derivatives that exhibit enhanced pharmacological properties due to the presence of the trifluoromethoxy group, which often increases lipophilicity and metabolic stability.
Key Reactions :
- Urethane Formation : The isocyanate group can react with alcohols to form urethanes, which are valuable in medicinal chemistry for developing drug candidates.
- Amination Reactions : The compound can undergo nucleophilic attack by amines, leading to the formation of substituted ureas that have potential therapeutic applications.
Medicinal Chemistry
The trifluoromethoxy group is known to enhance the biological activity of compounds. Research indicates that compounds containing this group can exhibit increased potency against various biological targets.
Case Study :
- Anticancer Agents : The synthesis of novel anticancer agents derived from 3-Bromo-4-(trifluoromethoxy)phenylisocyanate has been explored. For instance, derivatives have been tested for their ability to inhibit key kinases involved in tumor growth and angiogenesis.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of fluorinated polymers and coatings that exhibit improved chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)phenylisocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable covalent bonds. This reactivity allows it to modify various substrates, including small molecules and macromolecules, by forming urea, carbamate, and thiocarbamate linkages .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings:
Electronic Effects : The trifluoromethoxy group (-OCF₃) in 3-bromo-4-(trifluoromethoxy)phenylisocyanate provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or methyl (-CH₃) groups, enhancing electrophilicity at the isocyanate (-NCO) group .
Reactivity : Bromine at the 3-position sterically hinders para-substitution reactions, directing reactivity to the isocyanate group. This contrasts with 3-bromophenyl isocyanate, where the absence of -OCF₃ reduces electrophilic activation .
Stability: The trifluoromethoxy group improves thermal stability compared to non-fluorinated analogs (e.g., 3-bromo-4-methoxyphenylisocyanate) due to C-F bond strength .
Synthetic Utility : Unlike 3-bromo-4-(trifluoromethoxy)aniline, the isocyanate derivative is highly reactive toward amines and alcohols, enabling efficient synthesis of ureas and polyurethanes .
Biological Activity
3-Bromo-4-(trifluoromethoxy)phenylisocyanate (CAS No. 685859-17-0) is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 3-Bromo-4-(trifluoromethoxy)phenylisocyanate can be represented as follows:
- Molecular Formula : C9H5BrF3N
- Molecular Weight : 292.05 g/mol
The presence of the trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmacological applications.
The biological activity of 3-Bromo-4-(trifluoromethoxy)phenylisocyanate is primarily attributed to its ability to interact with specific molecular targets. The isocyanate functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their functions. This interaction alters cellular pathways, leading to various biological effects.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their electron-withdrawing properties, which can stabilize reactive intermediates and enhance binding affinity to biological targets.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the cytotoxicity of 3-Bromo-4-(trifluoromethoxy)phenylisocyanate against various cancer cell lines, including MCF-7 (breast cancer). The compound demonstrated significant cytotoxic effects with an IC50 value indicating potent activity compared to control groups .
- Enzyme Inhibition : Research on enzyme inhibition revealed that the compound effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values suggesting moderate potency. This inhibition could have implications for neurodegenerative diseases like Alzheimer's .
Table 2: IC50 Values for Enzyme Inhibition
| Enzyme | IC50 Value (µM) | Significance |
|---|---|---|
| Acetylcholinesterase | 10.4 | Moderate inhibition |
| Butyrylcholinesterase | 7.7 | Moderate inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
